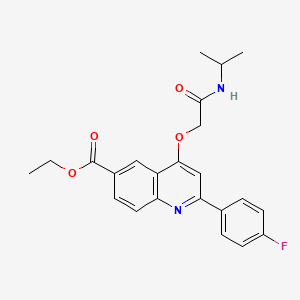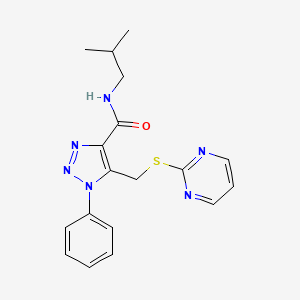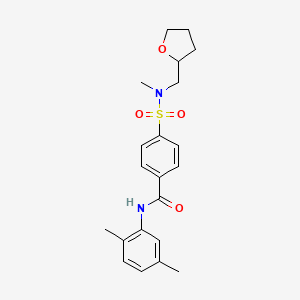![molecular formula C22H16ClN5 B2485422 N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-22-7](/img/structure/B2485422.png)
N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of triazoloquinazolinones, which are known for their diverse pharmacological activities. These compounds have been synthesized and investigated for their potential as antihistaminic agents, among other therapeutic uses. The focus on "N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine" relates to its structure and properties contributing to its activity.
Synthesis Analysis
The synthesis of related triazoloquinazolinones involves cyclization of hydrazinyl quinazolinones with various carbon donors. For example, Alagarsamy et al. (2008) described the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through a novel route starting from butylamine, demonstrating an innovative method for synthesizing these compounds with potential H1-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones has been elucidated using various spectroscopic techniques and X-ray crystallography. Wu et al. (2022) synthesized a related compound and determined its structure through spectroscopy (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography, supported by DFT calculations (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of these compounds has been explored through various reactions, including cyclization and substitution. The reactivity towards N-nucleophiles and the formation of 5-trichloromethyl derivatives have been described, showcasing the compound's versatility in chemical transformations (Kholodnyak et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically influenced by the compound's molecular structure and have been studied using DFT calculations and experimental methods to correlate with the molecular structure (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the compound's interactions and potential utility. Studies on the synthesis and reactivity of triazoloquinazolinones highlight the influence of substituents on these chemical properties and their implications for pharmacological activity (Alagarsamy et al., 2009).
Scientific Research Applications
Antihistaminic Agents
A study highlighted the synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H(1)-antihistaminic activity. One compound from this series was found to be equipotent in comparison to the standard chlorpheniramine maleate, with reduced sedation effects, suggesting potential as a new class of antihistamines (Alagarsamy et al., 2008).
Adenosine Receptor Antagonists
Research into derivatives of the triazoloquinazoline adenosine antagonist CGS15943 has revealed high affinity for human A3 receptors. Modifications to the 5-amino group of CGS15943 have yielded compounds with improved selectivity and potency for A3 subtype receptors, indicating significant potential in therapeutic applications targeting adenosine receptors (Kim et al., 1996).
Antitumor Activity
A novel compound synthesized for the first time demonstrated promising antitumor activity against human hepatoma and melanoma cells. The study focused on its synthesis, crystal structure, and biological evaluation, highlighting its potential as an antitumor agent (Zhou et al., 2021).
Antimicrobial and Nematicidal Evaluation
A new class of triazolo[4,3-c]quinazolinylthiazolidinones was synthesized and evaluated for antimicrobial and nematicidal activities. Some derivatives exhibited significant activity against a range of bacterial and fungal strains, as well as nematodes, suggesting their use as antimicrobial and nematicidal agents (Reddy et al., 2016).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which stl127078 is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that STL127078 may interact with multiple targets, contributing to its biological activities.
Mode of Action
It’s known that triazole compounds can show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that STL127078 may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it’s plausible that STL127078 could influence multiple pathways, leading to downstream effects.
Result of Action
STL127078 has shown potent activity against E. coli, P. aeruginosa, and S. epidermidis with a minimum inhibitory concentration (MIC) of 3 µg/mL . This suggests that STL127078 may have antimicrobial effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJQEUMOWIIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)